molecular formula C11H9BrN2O2 B1380948 1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid CAS No. 1439897-67-2

1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1380948
CAS RN: 1439897-67-2
M. Wt: 281.1 g/mol
InChI Key: DEXSXZQGKYWAEM-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid is an organic compound . It is an intermediate with both imidazole heterocycle and borate functional group . The structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .


Synthesis Analysis

The compound is obtained by the nucleophilic substitution reaction . The synthesis of similar compounds often involves the use of reagents like bromobenzene .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . Further analysis of the molecular structure has been performed using Density Functional Theory (DFT) and compared with the X-ray diffraction value .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like benzyl bromide have been documented. It is a colorless liquid with a sharp and pungent odor . The melting point is between -3 and -1 °C .

Scientific Research Applications

Histamine H3-Receptor Activation

1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid is studied as a model compound for understanding the histamine H3-receptor activation mechanism. Compounds like this are evaluated for their biological activities related to histamine receptors, which are crucial in allergic reactions and the regulation of neurotransmitter release in the brain (Kovalainen et al., 2000).

Synthesis of Bioactive Imidazoles

The compound is relevant in the synthesis of bioactive imidazoles. An eco-friendly protocol for synthesizing 2,4,5-trisubstituted-1H-imidazoles uses a similar Bronsted acidic ionic liquid as a catalyst. This process is significant for producing compounds with potential biological activity (Godse et al., 2016).

Thromboxane Synthetase Inhibition

Research shows the preparation of 1H-imidazol-1-yl-substituted carboxylic acids, including structures similar to this compound, as potent inhibitors of thromboxane A2 synthetase. These compounds are significant for their potential role in inhibiting this enzyme, which is involved in platelet aggregation and blood clot formation (Cross et al., 1986).

Continuous Production of Daclatasvir

The compound is used in the synthesis of 1H-4-substituted imidazoles, key in producing NS5A inhibitors like Daclatasvir, a medication used in the treatment of hepatitis C. The synthesis involves a high-temperature/high-pressure continuous flow process, highlighting the intensification of chemical reactions for pharmaceutical applications (Carneiro et al., 2015).

Palladium-Catalyzed Arylation Reactions

This compound is part of the chemical family where palladium-catalyzed arylation reactions are significant for synthesizing aryl-imidazoles. These compounds are used in various pharmaceuticals and show the importance of palladium in facilitating efficient chemical reactions (Bellina et al., 2007).

Suzuki–Miyaura Cross-Coupling Reactions

The compound is related to structures used in Suzuki–Miyaura cross-coupling reactions, a method widely used in the pharmaceutical industry for creating a diverse library of compounds. This technique is crucial for the functionalization and modification of chemical structures, leading to the development of new drugs (Loubidi et al., 2016).

Safety and Hazards

Similar compounds like bromobenzene and 2-bromobenzyl alcohol have safety data sheets available . They are known to be harmful if swallowed and can cause skin and eye irritation .

Future Directions

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely explored and utilized by the pharmaceutical industry for drug discovery . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . Therefore, compounds like 1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid could potentially have significant applications in future drug development .

Mechanism of Action

Target of Action

It’s known that the compound is an organic intermediate with both pyrazole heterocycle and borate functional group . These groups are often involved in interactions with various biological targets, suggesting a potential for diverse biological activities.

Mode of Action

The compound is obtained by the nucleophilic substitution reaction . This suggests that it may interact with its targets through similar mechanisms, potentially involving the donation or acceptance of electrons.

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical pathways, including those involving nitrogen-containing heterocycles .

properties

IUPAC Name

1-[(2-bromophenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-4-2-1-3-8(9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXSXZQGKYWAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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